

Spectroscopic Showdown: A Comparative Analysis of N-Methylated and Non-Methylated Pyrazole Methanol

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Compound of Interest

Compound Name: (1H-Pyrazol-3-yl)methanol

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A detailed spectroscopic comparison of (1-Methyl-1H-pyrazol-4-yl)methanol and (1H-Pyrazol-4-yl)methanol reveals key differences in their nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) profiles. These differences, arising from the presence or absence of an N-methyl group, are critical for the unambiguous identification and characterization of these compounds in research and drug development.

This guide provides a comprehensive overview of the spectroscopic data for both N-methylated and non-methylated pyrazole methanol, supported by experimental protocols and a logical workflow for their analysis.

Executive Summary of Spectroscopic Data

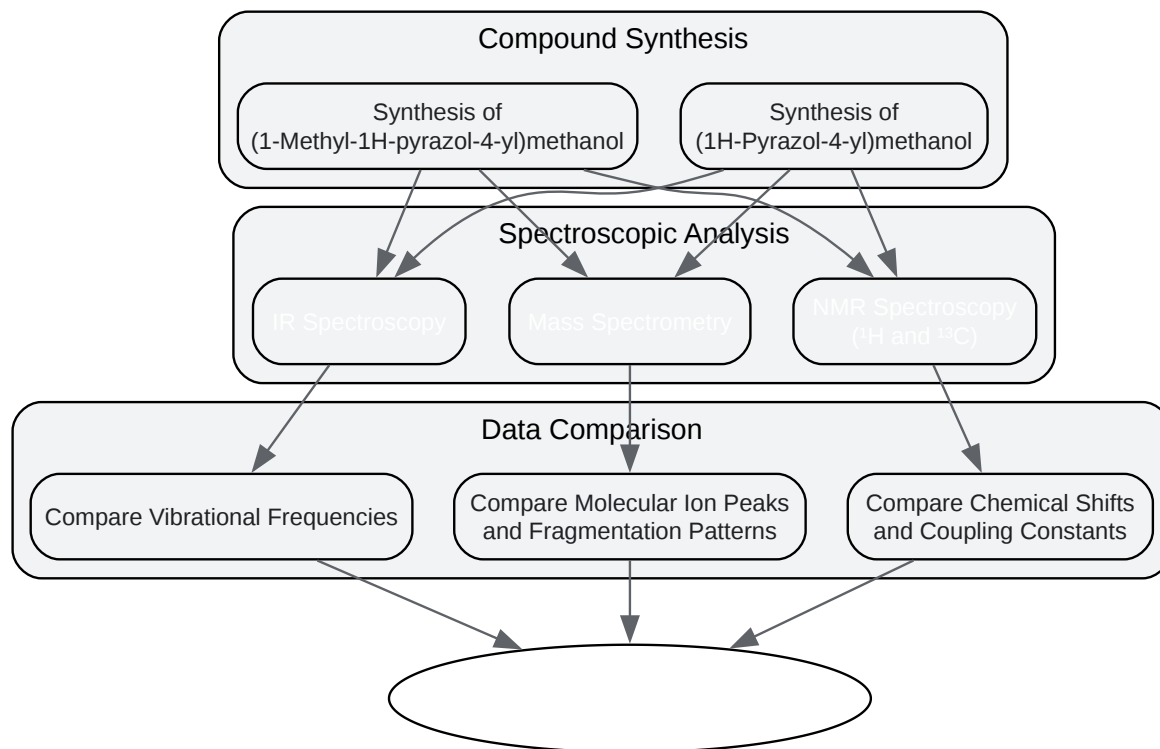
The following tables summarize the key spectroscopic data obtained for (1-Methyl-1H-pyrazol-4-yl)methanol and (1H-Pyrazol-4-yl)methanol.

Spectroscopic Data for (1-Methyl-1H-pyrazol-4-yl)methanol	
¹ H NMR (DMSO-d ₆ , 400 MHz)	δ 7.65 (s, 1H, H5), 7.39 (s, 1H, H3), 4.95 (t, J=5.5 Hz, 1H, OH), 4.31 (d, J=5.5 Hz, 2H, CH ₂), 3.75 (s, 3H, N-CH ₃)
¹³ C NMR (DMSO-d ₆ , 100 MHz)	δ 138.9 (C5), 129.1 (C3), 120.5 (C4), 54.0 (CH ₂), 38.6 (N-CH ₃)
IR (KBr, cm ⁻¹)	3160 (O-H stretch), 2945, 2850 (C-H stretch), 1510 (C=N stretch), 1045 (C-O stretch)
Mass Spectrometry (EI)	m/z (%): 112 (M ⁺ , 100), 95, 81, 67, 54

Spectroscopic Data for (1H-Pyrazol-4-yl)methanol	
¹ H NMR (DMSO-d ₆ , 500 MHz)	δ 12.58 (br s, 1H, NH), 7.58 (s, 1H, H3/H5), 7.40 (s, 1H, H3/H5), 4.74 (t, J=5.5 Hz, 1H, OH), 4.37 (d, J=5.2 Hz, 2H, CH ₂)[1]
¹³ C NMR (DMSO-d ₆ , 125 MHz)	δ 134.5 (C3/C5), 128.0 (C3/C5), 118.9 (C4), 54.5 (CH ₂)
IR (KBr, cm ⁻¹)	3250 (N-H stretch), 3150 (O-H stretch), 2930, 2840 (C-H stretch), 1500 (C=N stretch), 1050 (C-O stretch)
Mass Spectrometry (EI)	m/z (%): 98 (M ⁺ , 100), 81, 69, 54, 42

Spectroscopic Comparison Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis and comparison of N-methylated and non-methylated pyrazole methanol.



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Caption: Workflow for the spectroscopic comparison of pyrazole methanols.

Detailed Experimental Protocols

Synthesis of (1H-Pyrazol-4-yl)methanol

This synthesis was performed via the reduction of ethyl 1H-pyrazole-4-carboxylate.[1]

- A suspension of lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) is cooled to 0 °C in a flame-dried round-bottom flask under an inert atmosphere.[1]
- A solution of ethyl 1H-pyrazole-4-carboxylate in anhydrous THF is added dropwise to the cooled LiAlH₄ suspension.[1]
- The reaction mixture is allowed to warm to room temperature and stirred overnight.[1]

- The reaction is quenched by the sequential and careful addition of water and 1 M sodium hydroxide solution at 0 °C.[1]
- The resulting mixture is dried with anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield (1H-Pyrazol-4-yl)methanol as a white solid.[1]

Synthesis of (1-Methyl-1H-pyrazol-4-yl)methanol

The synthesis of (1-Methyl-1H-pyrazol-4-yl)methanol can be achieved by the reduction of the corresponding carboxylic acid, which is synthesized from 2,2-difluoro acetyl halide and an α,β -unsaturated ester.

- An α -difluoro acetyl intermediate carboxylic acid is prepared through the addition reaction of 2,2-difluoro acetyl halide with an α,β -unsaturated ester followed by alkaline hydrolysis.
- The intermediate carboxylic acid is then condensed and cyclized with a methyl hydrazine aqueous solution in the presence of a catalyst to obtain crude 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.
- The crude product is purified by recrystallization.
- The purified carboxylic acid is then reduced to the corresponding alcohol, (1-Methyl-1H-pyrazol-4-yl)methanol, using a suitable reducing agent like LiAlH_4 in a similar manner to the non-methylated analogue.

NMR Spectroscopy

- Sample Preparation: Approximately 5-10 mg of the pyrazole methanol sample was dissolved in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d_6).
- Instrumentation: ^1H and ^{13}C NMR spectra were recorded on a 400 MHz or 500 MHz spectrometer.
- ^1H NMR Parameters: A standard pulse sequence was used with a spectral width of approximately 8000 Hz, an acquisition time of 4 seconds, and a relaxation delay of 2 seconds. 16 scans were accumulated for a good signal-to-noise ratio.

- **^{13}C NMR Parameters:** A proton-decoupled pulse sequence was used with a spectral width of approximately 25000 Hz, an acquisition time of 1 second, and a relaxation delay of 2 seconds. 1024 scans were accumulated.
- **Referencing:** Chemical shifts were referenced to the residual solvent peak of DMSO- d_6 (δ 2.50 for ^1H and δ 39.52 for ^{13}C).

Infrared (IR) Spectroscopy

- **Sample Preparation:** A small amount of the solid sample was finely ground with potassium bromide (KBr) and pressed into a thin, transparent pellet.
- **Instrumentation:** IR spectra were recorded on a Fourier Transform Infrared (FTIR) spectrometer.
- **Parameters:** Spectra were collected in the range of 4000-400 cm^{-1} with a resolution of 4 cm^{-1} . 32 scans were co-added to improve the signal-to-noise ratio.
- **Background Correction:** A background spectrum of a pure KBr pellet was recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

- **Sample Introduction:** A dilute solution of the sample in methanol was introduced into the mass spectrometer via direct infusion.
- **Instrumentation:** Electron Ionization (EI) mass spectra were obtained on a time-of-flight (TOF) mass spectrometer.
- **Ionization:** An electron energy of 70 eV was used for ionization.
- **Mass Analysis:** Spectra were acquired in the m/z range of 40-200.
- **Data Analysis:** The resulting mass spectrum was analyzed to identify the molecular ion peak and major fragment ions.

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References

- 1. (1H-PYRAZOL-4-YL)METHANOL synthesis - chemicalbook [chemicalbook.com]
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